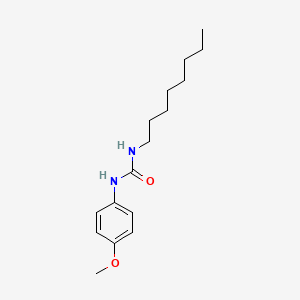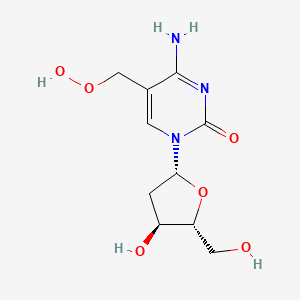
2'-Deoxy-5-(hydroperoxymethyl)cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-(hydroperoxymethyl)cytidine is a modified nucleoside analog It is structurally similar to cytidine but with a hydroperoxymethyl group at the 5-position and a deoxyribose sugar at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-(hydroperoxymethyl)cytidine typically involves the modification of cytidine derivatives. One common method includes the hydroxymethylation of 2’-deoxycytidine followed by oxidation to introduce the hydroperoxymethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for 2’-Deoxy-5-(hydroperoxymethyl)cytidine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-(hydroperoxymethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroperoxymethyl group can be further oxidized to form different functional groups.
Reduction: Reduction reactions can convert the hydroperoxymethyl group back to a hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2’-Deoxy-5-formylcytidine, while reduction can revert it to 2’-Deoxy-5-(hydroxymethyl)cytidine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-(hydroperoxymethyl)cytidine involves its incorporation into DNA, where it can interfere with normal cellular processes. The hydroperoxymethyl group can form reactive intermediates that cause DNA strand breaks or cross-links, leading to cell death. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-(hydroxymethyl)cytidine: Similar structure but with a hydroxymethyl group instead of a hydroperoxymethyl group.
2’-Deoxy-5-formylcytidine: Formed by the oxidation of 2’-Deoxy-5-(hydroperoxymethyl)cytidine.
2’-Deoxy-5-azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Uniqueness
2’-Deoxy-5-(hydroperoxymethyl)cytidine is unique due to its hydroperoxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
183945-25-7 |
|---|---|
Molecular Formula |
C10H15N3O6 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-amino-5-(hydroperoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O6/c11-9-5(4-18-17)2-13(10(16)12-9)8-1-6(15)7(3-14)19-8/h2,6-8,14-15,17H,1,3-4H2,(H2,11,12,16)/t6-,7+,8+/m0/s1 |
InChI Key |
LWBPLZRMBYBJGR-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)COO)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)COO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
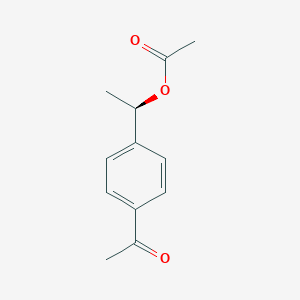
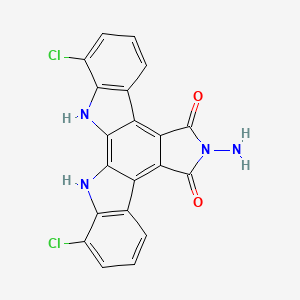
![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)
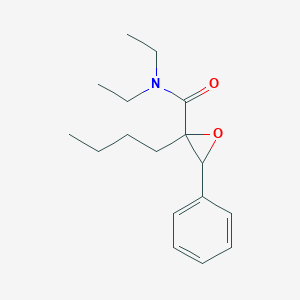
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)

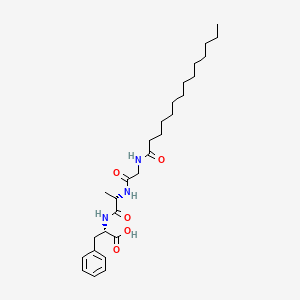
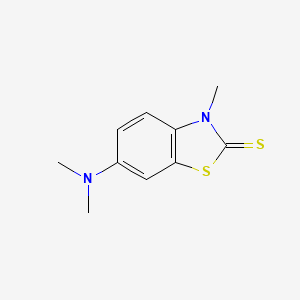
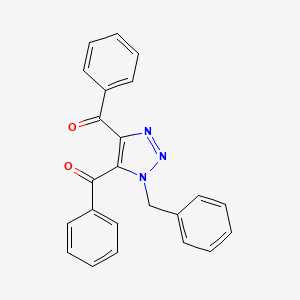
![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)

